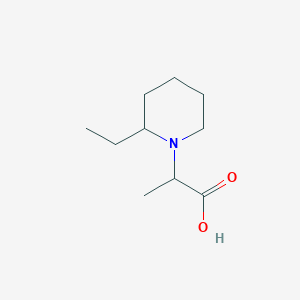

2-(2-Ethylpiperidin-1-YL)propanoic acid

Description

Contextualization within Organic Chemistry and Piperidine (B6355638) Derivatives

2-(2-Ethylpiperidin-1-YL)propanoic acid belongs to the broad class of heterocyclic compounds, specifically being a derivative of piperidine. The piperidine ring is a six-membered heterocycle containing one nitrogen atom. nih.gov This structural motif is of fundamental importance in organic chemistry and is a core component of numerous natural products and synthetic molecules. ijnrd.org The compound is an N-substituted piperidine, where the nitrogen atom of the piperidine ring is bonded to a propanoic acid group at the 2-position of the acid. Furthermore, the piperidine ring itself is substituted at the 2-position with an ethyl group. This substitution pattern gives rise to stereoisomerism, a key consideration in its chemical synthesis and biological interactions.

The presence of both a carboxylic acid group and a tertiary amine makes this compound an amino acid derivative with the potential for zwitterionic character. The physicochemical properties of such molecules are influenced by the interplay between the acidic and basic functional groups. solubilityofthings.com

Academic Significance and Research Focus

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its structural components suggest its relevance in the broader context of medicinal chemistry and materials science. Piperidine derivatives are a cornerstone in drug discovery, appearing in a wide array of pharmaceuticals. ijnrd.orgresearchgate.net The research focus on analogous N-substituted piperidine carboxylic acids often revolves around their potential as bioactive molecules. For instance, various N-substituted piperidine derivatives have been synthesized and evaluated for a range of biological activities. nih.gov

The academic interest in compounds like this compound would likely lie in a few key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to access this and related structures. General methods for the synthesis of N-alkylated piperidines often involve the alkylation of a piperidine precursor. youtube.com

Conformational Analysis: Studying the three-dimensional structure and conformational preferences of the molecule, which are crucial for its interaction with biological targets.

Biological Screening: Investigating its potential as a ligand for various receptors or as an enzyme inhibitor, a common line of inquiry for novel piperidine derivatives.

The compound is available from some chemical suppliers for research purposes, indicating its use in exploratory studies. uq.edu.au

Historical Perspective of Analogous Compounds in Research

The history of piperidine itself dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper. The synthesis of piperidine from pyridine (B92270) was achieved shortly after, marking a significant step in heterocyclic chemistry.

The exploration of piperidine derivatives in research has a rich history, particularly in the development of pharmaceuticals. The structural versatility of the piperidine scaffold has allowed chemists to design molecules with a wide range of pharmacological properties. Early research into synthetic piperidine derivatives led to the discovery of potent analgesics and local anesthetics.

In more recent decades, research has expanded to include the synthesis and investigation of a vast number of N-substituted piperidines and piperidine carboxylic acids for various therapeutic areas. This historical context provides the foundation for the continued interest in novel derivatives like this compound.

Data Tables

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | uq.edu.au |

| Molecular Weight | 185.26 g/mol | uq.edu.au |

| IUPAC Name | This compound | Inferred |

| Physical State | Not publicly available | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions, depending on pH. | solubilityofthings.com |

| pKa (acidic) | Estimated to be in the range of 2-4 for the carboxylic acid. | General Chemical Knowledge |

| pKa (basic) | Estimated to be in the range of 9-11 for the tertiary amine. | General Chemical Knowledge |

Spectroscopic Data (Inferred)

Detailed spectroscopic data for this compound is not widely published. However, the expected NMR signals can be inferred based on its structure and data from similar compounds like 2-ethylpiperidine (B74283). nih.govchemicalbook.com

| ¹H NMR (Proton NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(COOH)- | ~2.5 - 3.5 | Quartet | 1H |

| -CH2- (ethyl) | ~1.2 - 1.8 | Multiplet | 2H |

| -CH3 (ethyl) | ~0.8 - 1.2 | Triplet | 3H |

| Piperidine ring protons | ~1.0 - 3.0 | Multiplets | 10H |

| -CH- (piperidine C2) | ~2.5 - 3.5 | Multiplet | 1H |

| -COOH | ~10 - 13 | Broad Singlet | 1H |

| ¹³C NMR (Carbon NMR) | Expected Chemical Shift (ppm) |

| -C=O (carbonyl) | ~170 - 180 |

| -CH(COOH)- | ~55 - 65 |

| Piperidine ring carbons | ~20 - 60 |

| -CH2- (ethyl) | ~20 - 30 |

| -CH3 (ethyl) | ~10 - 15 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. Specific, experimentally determined spectroscopic data for this compound is not available in the cited sources.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-9-6-4-5-7-11(9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCZWDMTMFJNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Classical Synthetic Routes and Their Evolution

The most direct and classical approach to synthesizing 2-(2-ethylpiperidin-1-yl)propanoic acid involves the direct N-alkylation of 2-ethylpiperidine (B74283). This method, a cornerstone of amine chemistry, has evolved from simple thermal reactions to more controlled, base-mediated processes.

The fundamental reaction involves the nucleophilic substitution of a 2-halopropanoate ester, such as ethyl 2-bromopropanoate (B1255678), by 2-ethylpiperidine. In its earliest forms, such a reaction might be performed by simply heating the reactants together. However, this often leads to the formation of a hydrobromide salt of the product, which can slow or stop the reaction.

The evolution of this method involves the addition of a base to scavenge the acid (HBr) produced during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or more powerful, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being typical choices to facilitate the substitution reaction. researchgate.net The final step would be the hydrolysis of the resulting ester to yield the target carboxylic acid. A patent for a related, more complex piperidine (B6355638) derivative illustrates a similar sequence of N-alkylation followed by hydrolysis. google.com

A significant challenge in this classical route is the lack of stereocontrol. Using racemic 2-ethylpiperidine and racemic ethyl 2-bromopropanoate would result in a complex mixture of four stereoisomers (two pairs of diastereomers), which would be difficult to separate.

Stereoselective Synthesis Approaches

To address the challenge of stereoisomerism, stereoselective strategies are employed. These methods aim to control the configuration of the final product by using starting materials with predefined stereochemistry.

A primary approach is substrate-controlled diastereoselective synthesis. This involves using an enantiomerically pure starting material. For instance, one could start with commercially available (R)-2-ethylpiperidine and react it with a racemic mixture of ethyl 2-bromopropanoate. This would yield only two products, (R,R)- and (R,S)-2-(2-ethylpiperidin-1-yl)propanoate, which are diastereomers and can typically be separated using standard chromatographic techniques like column chromatography or crystallization.

Conversely, reacting racemic 2-ethylpiperidine with an enantiopure propanoate synthon, such as (S)-ethyl 2-bromopropanoate, would also produce a pair of diastereomers. The development of synthetic routes to produce enantiopure substituted piperidines is an active area of research, with methods available to generate chiral piperidines that can serve as key starting materials. rsc.orgdigitellinc.com

Asymmetric Synthesis Methodologies

Asymmetric synthesis seeks to create new chiral centers from achiral or racemic precursors using a chiral influence, such as a catalyst or auxiliary. This represents a more advanced approach compared to using pre-existing stereocenters.

One potential asymmetric route is the catalytic asymmetric hydrogenation of a corresponding aromatic precursor. This would involve synthesizing the achiral pyridine (B92270) analogue, 2-(2-ethylpyridin-1-yl)propanoic acid, and then performing an asymmetric hydrogenation of the pyridine ring to the piperidine ring. nih.gov This method has been successfully applied to a wide range of pyridine derivatives using iridium(I) or rhodium catalysts paired with chiral phosphine (B1218219) ligands. Such reactions can provide high levels of enantioselectivity, establishing the stereocenter on the piperidine ring. nih.gov

Another powerful strategy is the use of chiral auxiliaries. For example, an achiral amine could be reacted with a chiral auxiliary, followed by alkylation and subsequent removal of the auxiliary. While not documented for this specific compound, the principle is widely applied in synthesizing chiral acids and amines. nih.gov A related approach involves the diastereoselective reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents to produce enantioenriched α-substituted piperidines, demonstrating a modern method for asymmetric piperidine synthesis. organic-chemistry.org

Novel Synthetic Strategies

Recent advances in organic synthesis have introduced more efficient, atom-economical, and environmentally friendly methods for constructing molecules like this compound.

Catalytic Approaches in Compound Synthesis

Modern catalysis offers powerful alternatives to classical N-alkylation. "Hydrogen borrowing" or "transfer hydrogenation" catalysis is a particularly elegant strategy. An iridium(III) catalyst can oxidize a diol, which then undergoes reductive amination with the amine (2-ethylpiperidine). The catalyst facilitates the intramolecular cyclization and reduction steps, forming the piperidine ring in a stereoselective manner if chiral ligands are used. nih.gov This method forms the C-N bond without the need for a halide leaving group, generating water as the only byproduct.

Multi-component reactions (MCRs) provide another novel route, allowing for the construction of complex piperidine cores in a single step from simple starting materials. researchgate.net For instance, an MCR involving an aldehyde, an amine, and an acetoacetate (B1235776) derivative can rapidly generate highly substituted piperidines, often catalyzed by an ionic liquid under green conditions. researchgate.net While requiring significant adaptation for the specific target molecule, MCRs represent a state-of-the-art approach to heterocyclic synthesis.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of piperidine derivatives, this often involves the use of environmentally benign solvents. nih.govresearchgate.net Research has demonstrated the synthesis of N-substituted piperidones in water or using deep eutectic solvents (DES), which are biodegradable and have low toxicity. researchgate.netasianpubs.org

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, align with green chemistry principles by reducing solvent waste and purification steps. A one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium is an example of such an efficient and greener process for creating cyclic amines. organic-chemistry.org The use of catalysis, as discussed previously, is also a core tenet of green chemistry, as it reduces energy consumption and waste by enabling reactions under milder conditions with higher efficiency. nih.govnih.gov

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the classical N-alkylation route to this compound, several parameters would be systematically varied.

Key factors include the choice of base, solvent, temperature, and stoichiometry of the reactants. A strong, non-nucleophilic base like sodium hydride (NaH) might offer faster reaction times compared to a weaker base like potassium carbonate (K₂CO₃), but it requires anhydrous conditions. researchgate.net The solvent can influence reaction rates and selectivity; for instance, DMF is often more effective than acetonitrile for SN2 reactions. researchgate.net Temperature is a critical variable; while higher temperatures can increase the reaction rate, they can also lead to side products or racemization.

The following table illustrates a hypothetical optimization study for the N-alkylation of 2-ethylpiperidine with ethyl 2-bromopropanoate, based on common practices in the field. researchgate.netresearchgate.net

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 45 | Moderate yield, slow reaction. |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 18 | 65 | Improved yield in DMF. |

| 3 | DIPEA (2.0) | Acetonitrile | 80 | 24 | 55 | Organic base shows comparable results. |

| 4 | NaH (1.2) | Anhydrous THF | 65 | 6 | 80 | Higher yield, faster reaction, but requires strict anhydrous conditions. |

| 5 | K₂CO₃ (1.5) | DMF | 100 | 12 | 68 | Increased temperature slightly improves time but not yield. |

Theoretical and Computational Chemistry Studies of 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 2-(2-Ethylpiperidin-1-YL)propanoic acid, DFT methods can predict its structural geometry, electronic stability, and reactivity.

A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution. The MEP map for a similar molecule, 2-phenoxy propionic acid, reveals that the most negative potential is located over the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. nih.gov A similar pattern would be expected for this compound, with strong negative regions around the carboxyl oxygens and a moderately negative region associated with the lone pair of the piperidine (B6355638) nitrogen.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 eV | Based on DFT studies of piperidine and propanoic acid derivatives. researchgate.netnih.gov |

| LUMO Energy | ~ -0.5 to -1.5 eV | Based on DFT studies of piperidine and propanoic acid derivatives. researchgate.netnih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.0 eV | A larger gap suggests high kinetic stability. researchgate.netacs.org |

| Dipole Moment | ~ 2.0 to 3.5 D | Reflects the overall polarity arising from the carboxyl group and the tertiary amine. |

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is primarily determined by the piperidine ring puckering and the rotation around several single bonds. The piperidine ring typically adopts a stable chair conformation. The ethyl group at the C2 position can exist in either an equatorial or an axial position. Computational studies on substituted piperidines consistently show a strong preference for the substituent to be in the equatorial position to minimize steric hindrance. acs.org However, studies on 1-phenylpiperidin-4-one (B31807) have shown that both axial and equatorial conformers, as well as twist-boat forms, can coexist in equilibrium, with their relative populations influenced by the substituent at the nitrogen atom. osti.gov

Furthermore, the carboxylic acid moiety introduces additional conformational possibilities. The rotation around the O=C–O–H dihedral angle of the carboxyl group leads to syn and anti conformers. Quantum mechanical calculations on acetic acid show that while the syn conformation is energetically preferred in the gas phase, the energy difference is small, and the anti conformation can also be populated, especially in solution. nih.govchemrxiv.org Therefore, the global energy minimum for this compound would likely correspond to a structure with the piperidine ring in a chair conformation, the 2-ethyl group in an equatorial position, and the carboxylic acid group in a syn arrangement.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer Description | Predicted Relative Energy (kcal/mol) | Rationale |

|---|---|---|

| Chair, 2-Ethyl (Equatorial), COOH (syn) | 0.0 (Reference) | Most stable due to minimal steric strain. |

| Chair, 2-Ethyl (Equatorial), COOH (anti) | +1.5 to +4.0 | Based on the syn/anti energy difference in simple carboxylic acids. nih.govchemrxiv.org |

| Chair, 2-Ethyl (Axial), COOH (syn) | +2.0 to +5.0 | Axial substitution introduces significant 1,3-diaxial strain. acs.org |

| Twist-Boat Conformer | +5.0 to +7.0 | Generally higher in energy than chair conformers but can be relevant. osti.gov |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. mdpi.com An MD simulation would track the movements of every atom over time, revealing the molecule's flexibility, solvation properties, and intramolecular interactions. mdpi.commdpi.com

In an aqueous solution, the carboxylic acid group would be expected to form strong hydrogen bonds with surrounding water molecules. rsc.org The piperidine nitrogen, being a tertiary amine, would also act as a hydrogen bond acceptor. MD simulations on piperidine derivatives have shown that such interactions are crucial for their conformational behavior in a biological environment. researchgate.net Analysis of the root-mean-square deviation (RMSD) would indicate the stability of the molecule's conformation over the simulation time, while the root-mean-square fluctuation (RMSF) would highlight the most flexible regions, likely the propanoic acid side chain and the ethyl group. mdpi.com The solvent-accessible surface area (SASA) would quantify the exposure of different parts of the molecule to the solvent. researchgate.net Furthermore, simulations could explore the potential for dimerization through the carboxylic acid groups, a phenomenon well-documented for carboxylic acids in solution. acs.orgrsc.org

Table 3: Typical Parameters and Expected Outputs for an MD Simulation of this compound

| Parameter/Analysis | Typical Value/Observation | Significance |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for all atomic interactions. mdpi.comrsc.org |

| Solvent | TIP3P or SPC/E Water Model | Simulates an aqueous physiological environment. rsc.org |

| Simulation Time | 100-500 ns | Ensures adequate sampling of conformational space. researchgate.net |

| RMSD Analysis | Low and stable RMSD (<3 Å) | Indicates the system has reached equilibrium and the overall structure is stable. mdpi.com |

| Hydrogen Bond Count | Multiple stable H-bonds with water | Quantifies the key interactions with the solvent, influencing solubility and conformation. researchgate.net |

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be predicted by combining the results from electronic structure calculations with knowledge of the chemical behavior of its functional groups. The primary reactive sites are the piperidine nitrogen, the carboxylic acid group, and the C-H bonds, particularly those alpha to the nitrogen and the carboxyl group.

Theoretical studies on the atmospheric degradation of piperidine have shown that hydrogen abstraction by radicals (like OH•) is a key initial step. acs.orgnih.gov The branching ratios for H-abstraction are predicted to be highest at the C2 position, followed by the N-H bond (in a secondary amine) and then the C3 position. nih.gov For this compound, a tertiary amine, reactivity would be expected at the C-H bonds adjacent to the nitrogen (C2 and C6) and on the N-CH(CH₃)COOH side chain. The carboxylic acid group is a classic site for reactions such as deprotonation to form a carboxylate anion, esterification with an alcohol, or amidation with an amine. researchgate.net The lone pair of the nitrogen atom makes it a nucleophilic center, susceptible to alkylation or protonation.

In silico tools can also be used to predict metabolic pathways. For instance, the metabolism of propionic acid itself involves its conversion to propionyl-CoA, which then enters the citric acid cycle after several transformations. wikipedia.org A similar initial activation could be a potential metabolic fate for the propanoic acid moiety of the title compound.

Table 4: Predicted Reactive Sites and Potential Reaction Pathways

| Reactive Site | Potential Reaction Type | Description |

|---|---|---|

| Carboxyl (-COOH) | Deprotonation, Esterification, Amidation | Typical reactions of a carboxylic acid, forming salts, esters, or amides. researchgate.net |

| Piperidine Nitrogen (N) | Protonation, N-Oxidation, Nucleophilic Attack | The lone pair makes the nitrogen basic and nucleophilic. |

| α-Carbons (to N and COOH) | Radical Abstraction, Oxidation | These C-H bonds are activated and susceptible to oxidative degradation pathways. acs.orgnih.gov |

| Ethyl Group (CH₂CH₃) | Hydroxylation | A common phase I metabolic reaction. |

In Silico Modeling of Molecular Interactions

To understand how this compound might function as a biologically active agent, its interactions with a hypothetical protein target can be modeled using techniques like molecular docking and pharmacophore modeling. nih.gov Molecular docking predicts the preferred orientation of the molecule when bound to a receptor's active site and estimates the binding affinity. tandfonline.com

Based on docking studies of numerous piperidine-containing ligands, a common binding mode involves the protonated piperidine nitrogen forming a salt bridge or a strong hydrogen bond with an acidic residue like aspartate or glutamate (B1630785) in the active site. nih.govtandfonline.com The carboxylic acid group of our compound would be a prime candidate for forming a strong ionic interaction with a basic residue such as lysine (B10760008) or arginine. Hydrophobic interactions between the ethyl group and the aliphatic portions of the piperidine ring with nonpolar residues (e.g., leucine, valine, phenylalanine) would further stabilize the complex. tandfonline.com

A pharmacophore model could be generated, defining the essential 3D arrangement of features required for activity: typically a hydrogen bond acceptor (carboxyl oxygen), a hydrogen bond donor (carboxyl hydrogen), a positive ionizable feature (piperidine nitrogen), and one or more hydrophobic regions. nih.gov

Table 5: Hypothetical Molecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Hypothetical Interacting Residue | Reference for Interaction Type |

|---|---|---|---|

| Carboxylate Group (COO⁻) | Ionic Interaction / Salt Bridge | Arginine (Arg), Lysine (Lys) | Common for carboxylate-containing ligands. |

| Carboxyl Group (COOH) | Hydrogen Bond (Donor/Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Based on general ligand-protein interactions. |

| Protonated Piperidine Nitrogen (NH⁺) | Ionic Interaction / Cation-π | Aspartate (Asp), Glutamate (Glu), Tyrosine (Tyr), Phenylalanine (Phe) | Observed in docking of piperidine derivatives. nih.govtandfonline.com |

| Piperidine Ring & Ethyl Group | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Crucial for affinity in a nonpolar pocket. tandfonline.com |

Reaction Chemistry and Derivatization of 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Functional Group Transformations and Derivatization Strategies

The presence of both a carboxylic acid and a tertiary amine allows for selective modifications at either site, leading to a variety of derivatives.

The carboxylic acid group is a versatile handle for numerous transformations. solubilityofthings.com Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. acs.orgresearchgate.net For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, can yield the desired ester. acs.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate esterification, particularly for more sensitive substrates. fishersci.it

Amide bond formation is another key derivatization strategy. fishersci.itnih.gov The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents like HBTU, HATU, or through the activation of the carboxylic acid as an acyl chloride. acs.org This allows for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible derivatives. The direct coupling of unprotected amino acids with amines has also been explored using Lewis acid catalysts, which could be applicable here. nih.gov

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-Ethylpiperidin-1-YL)propan-1-ol. imperial.ac.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting carboxylic acids to alcohols. msu.eduorgsyn.org Borane reagents, such as borane-methyl sulfide (B99878) (BMS), also offer a method for this reduction and may exhibit different functional group tolerance. orgsyn.orgstackexchange.com

The tertiary amine of the piperidine (B6355638) ring is generally stable but can undergo N-alkylation to form quaternary ammonium (B1175870) salts. researchgate.netresearchgate.netacs.org Reaction with an alkyl halide, for example, would result in the formation of a positively charged piperidinium (B107235) salt.

Table 1: Key Functional Group Transformations

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or Borane (BMS) | Primary Alcohol |

Cyclization Reactions and Heterocycle Formation Involving the Compound

The structure of 2-(2-Ethylpiperidin-1-YL)propanoic acid offers possibilities for intramolecular cyclization to form novel heterocyclic systems, particularly bicyclic piperidine derivatives. acs.org Such reactions are valuable in medicinal chemistry for creating conformationally constrained analogues of bioactive molecules. mdpi.com

One potential cyclization strategy involves the formation of an N-acyliminium ion. If the carboxylic acid is first converted to an amide, subsequent treatment with an acid could promote the formation of an N-acyliminium ion, which can then be attacked by a nucleophile. While direct cyclization onto the ethyl group is unlikely, modifications to the side chain could enable such reactions. For instance, if the propanoic acid chain were to contain a suitable nucleophilic trigger, an intramolecular cyclization could be initiated. Acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclizations have been reported for the synthesis of fused tricyclic piperidines, demonstrating the utility of this approach. researchgate.net

Radical cyclization presents another avenue for forming new rings. nih.gov For example, if a radical can be generated on the propanoic acid side chain, it could potentially add to a suitably positioned double bond on a modified piperidine ring. Intramolecular radical cyclizations of 1,6-enynes have been used to synthesize polysubstituted alkylidene piperidines. nih.gov

Intramolecular allylsilane-iminium ion cyclization is a known method for the enantioselective synthesis of substituted pipecolic acids, which are piperidine carboxylic acids. lookchem.com This suggests that with appropriate functionalization, the propanoic acid side chain of the title compound could participate in similar cyclization reactions to generate complex bicyclic structures.

Electroreductive cyclization of imines with terminal dihaloalkanes has been employed to synthesize piperidine and pyrrolidine (B122466) derivatives, indicating that electrochemical methods could also be explored for intramolecular ring formation. researchgate.net

Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of this compound in electrophilic and nucleophilic reactions is centered around the carboxylic acid moiety and the piperidine nitrogen.

The α-carbon of the propanoic acid can be made susceptible to nucleophilic attack through functionalization. A key example is the Hell-Volhard-Zelinsky reaction, which allows for the α-bromination of the carboxylic acid. fiveable.me The resulting α-bromo acid, 2-bromo-2-(2-ethylpiperidin-1-yl)propanoic acid, would be a potent electrophile. This α-halo acid can then undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles. jove.comjove.comwikipedia.orgjove.com For instance, reaction with ammonia (B1221849) would yield the corresponding α-amino acid. ucalgary.ca

The carboxylic acid itself, particularly when deprotonated to the carboxylate, can act as a nucleophile. However, its nucleophilicity is generally weak. The nitrogen atom of the piperidine ring possesses a lone pair of electrons and is nucleophilic, readily reacting with electrophiles such as protons and alkylating agents. researchgate.net

In terms of electrophilic reactions, the carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by strong nucleophiles. This is the initial step in the reduction of the carboxylic acid with hydride reagents. msu.edu The compound itself is not a strong electrophile, but its derivatives can be. For example, conversion of the carboxylic acid to an acyl chloride would create a highly electrophilic center, susceptible to attack by a wide range of nucleophiles in acylation reactions. msu.edulibretexts.org

Table 2: Electrophilic and Nucleophilic Centers

| Center | Type | Potential Reactions |

|---|---|---|

| Piperidine Nitrogen | Nucleophilic | Protonation, N-Alkylation |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (after activation), Reduction |

Formation of Research Probes and Advanced Intermediates

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals. mdpi.comajchem-a.comresearchgate.net Derivatives of this compound can serve as valuable advanced intermediates for the synthesis of more complex, biologically active molecules. thieme-connect.com

By utilizing the functional group transformations described in section 4.1, a library of diverse derivatives can be generated. For example, amide coupling can be used to attach various pharmacophores or linker groups, leading to the creation of novel chemical entities for screening in drug discovery programs. nih.gov The synthesis of piperine derivatives with amino acid conjugates has been explored for potential biological activity, a strategy that could be applied to the title compound. nih.gov

The compound can also be used to create research probes. For instance, the carboxylic acid could be coupled to a fluorescent tag or a biotin moiety to create chemical probes for studying biological systems. These probes could be used in applications such as affinity chromatography or fluorescence microscopy to identify and visualize molecular targets. A recent study highlighted a modular approach to piperidine synthesis, combining biocatalytic C-H oxidation and radical cross-coupling to create complex 3D molecules, underscoring the importance of developing new methods for synthesizing piperidine derivatives for drug discovery. news-medical.net

The ability to perform stereoselective synthesis of piperidine derivatives is also crucial. nih.gov The chiral center at the 2-position of the piperidine ring and the α-carbon of the propanoic acid mean that stereoisomers of this compound and its derivatives can be synthesized, which is of paramount importance in pharmacology where different enantiomers often exhibit different biological activities. thieme-connect.com The development of synthetic routes to enantiomerically pure piperidines is an active area of research. nih.gov

Advanced Analytical Research Techniques for 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the isolation and determination of the purity of 2-(2-Ethylpiperidin-1-YL)propanoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary tool for the analysis of piperidine-containing compounds. For this compound, a C18 column is a suitable stationary phase. The mobile phase composition can be optimized for efficient separation, typically consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the propanoic acid moiety and the basic piperidine (B6355638) nitrogen mean that the pH of the mobile phase will significantly influence retention times. A slightly acidic mobile phase can ensure the ionization of the piperidine nitrogen, leading to good peak shapes. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, a more universal detector like a Charged Aerosol Detector (CAD) can be employed, particularly when using ion-pairing agents like heptafluorobutyric acid to enhance retention on reversed-phase columns. researchgate.net

| Parameter | Typical Conditions for HPLC Analysis |

| Stationary Phase | C18 (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) researchgate.net or other suitable reversed-phase columns. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |

| Detection | UV-Vis Detector (if chromophore is present), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) for improved reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary to improve its chromatographic behavior and prevent thermal degradation in the injector and column. The piperidine nitrogen provides a characteristic fragmentation pattern in the mass spectrometer, aiding in structural confirmation. The electron ionization (EI) mass spectrum would likely show fragment ions resulting from cleavage of the ethyl group from the piperidine ring, as well as fragmentation of the piperidine ring itself.

| Parameter | Typical Conditions for GC-MS Analysis (after derivatization) |

| Derivatization | Esterification of the carboxylic acid group (e.g., with methanol/HCl or diazomethane). |

| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Injector Temp. | Typically 250-280 °C. |

| Oven Program | A temperature gradient to ensure separation from impurities and solvent. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

Advanced Spectroscopic Applications in Structural Elucidation (e.g., sophisticated NMR techniques, HRMS, CD spectroscopy)

The unambiguous determination of the chemical structure of this compound relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) NMR (¹H and ¹³C) provides the fundamental framework of the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group, the propanoic acid moiety, and the protons on the piperidine ring. For a more detailed structural assignment and to resolve overlapping signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the ethyl, piperidine, and propanoic acid fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments, such as linking the propanoic acid group to the piperidine nitrogen. uq.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry of the ethyl group on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. scielo.br This technique is invaluable for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For this compound, characteristic neutral losses would likely include water and carbon dioxide from the carboxylic acid group. nih.gov

Circular Dichroism (CD) Spectroscopy:

Since this compound is a chiral molecule, CD spectroscopy can be used to study its stereochemical features. This technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral centers, often in conjunction with theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt derivative must be grown. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring (which typically adopts a chair conformation). nih.govnih.gov Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the piperidine nitrogen. In the case of a salt, such as a piperidinium (B107235) carboxylate, X-ray crystallography can elucidate the ionic interactions and hydrogen-bonding networks. nih.govmdpi.com

Chiral Resolution Techniques for Enantiomer Separation and Purity Verification

As this compound possesses at least one stereocenter, the separation of its enantiomers is critical for stereospecific research. Chiral HPLC is the most common and effective technique for this purpose.

The separation can be achieved through two main approaches:

Direct Separation on a Chiral Stationary Phase (CSP): This is the preferred method. A variety of CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases can be effective for separating the enantiomers of chiral acids. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol (B145695), is crucial for achieving optimal separation.

Indirect Separation after Derivatization: In this approach, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. After separation, the individual enantiomers can be recovered by cleaving the derivatizing agent, although this adds extra steps to the process.

The enantiomeric excess (ee) or purity of a separated enantiomer is determined by integrating the peak areas of the two enantiomers in the chromatogram.

| Technique | Approach | Key Considerations |

| Chiral HPLC | Direct Method: Use of a Chiral Stationary Phase (CSP) such as polysaccharide-based or Pirkle-type columns. nih.gov | Mobile phase composition (non-polar solvent and alcohol modifier) and temperature can significantly affect resolution and even the elution order of enantiomers. |

| Chiral HPLC | Indirect Method: Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Requires a suitable chiral derivatizing agent and subsequent removal of the agent to obtain the pure enantiomer. |

| Capillary Electrophoresis | Use of a chiral selector (e.g., cyclodextrins) in the running buffer to achieve enantioseparation. | Offers high separation efficiency and requires only small sample volumes. |

Quantitative Analytical Methods in Complex Biological Matrices for Research Studies

For pharmacokinetic or metabolic studies, it is essential to have a validated method for the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and specificity. nih.govsemanticscholar.org

The method typically involves the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An RP-HPLC system is used to separate the analyte from any remaining matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from the complex biological matrix.

Quantification: An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the samples at the beginning of the sample preparation process to correct for any variability in extraction recovery and matrix effects. A calibration curve is generated by analyzing samples with known concentrations of the analyte, and the concentration in unknown samples is determined by interpolation from this curve.

| Step | Method | Details |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction. | The goal is to isolate the analyte from interfering matrix components like proteins and salts. |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and resolution. | A C18 column with a gradient elution of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. |

| Detection | Tandem Mass Spectrometry (MS/MS) with a triple quadrupole analyzer in Multiple Reaction Monitoring (MRM) mode. | Provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. |

| Quantification | Use of a stable isotope-labeled internal standard and a calibration curve constructed from standards of known concentrations. | The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to generate the calibration curve. |

Pharmacological Modulatory Mechanisms of 2 2 Ethylpiperidin 1 Yl Propanoic Acid Research Context

Enzyme Inhibition/Activation Kinetics and Mechanistic Classification

No data is available on the effects of 2-(2-Ethylpiperidin-1-YL)propanoic acid on enzyme kinetics or its classification as an enzyme inhibitor or activator.

Receptor Agonism/Antagonism at Specific Binding Sites and Allosteric Modulation

There is no information regarding the binding affinity, agonistic, or antagonistic properties of this compound at any specific biological receptors.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interactions

The modulatory effects of this compound on ion channels or its interaction with G-protein coupled receptors have not been described in the available literature.

Impact on Signal Transduction Pathways in Defined Research Systems

No studies were found that investigate the impact of this compound on any intracellular signal transduction pathways.

Pharmacological Characterization in Preclinical Research Systems (excluding toxicity/efficacy)

There is a lack of published preclinical studies characterizing the pharmacological properties of this compound in any research models.

Potential Research Applications and Advanced Materials Science of 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Metabolic Pathways and Biotransformation Studies of 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Identification of Major Metabolites in In Vitro Systems (e.g., liver microsomes, hepatocytes)

No studies detailing the in vitro metabolism of 2-(2-Ethylpiperidin-1-YL)propanoic acid in systems such as liver microsomes or hepatocytes were identified. Consequently, there is no information available on the identity of its major metabolites in these systems.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT, esterases)

There is no published research that identifies the specific enzymatic systems, such as Cytochrome P450 (CYP) isozymes, UDP-glucuronosyltransferases (UGTs), or esterases, that may be involved in the biotransformation of this compound.

Stereospecific Metabolism and Chiral Inversion Research

No literature is available concerning the stereospecific metabolism of this compound. This includes a lack of research into potential chiral inversion of its stereoisomers.

Excretion Pathways in Research Models (excluding human pharmacokinetic profiles tied to safety)

Information regarding the excretion pathways of this compound or its potential metabolites in any research models is not available in the public domain.

Metabolic Stability Assessment in Microsomal and Hepatocyte Preparations

There are no publicly accessible studies that have assessed the metabolic stability of this compound in in vitro systems like microsomal or hepatocyte preparations. Therefore, data on parameters such as half-life (t½) or intrinsic clearance (CLint) for this compound are not available.

Green Chemistry and Sustainable Synthesis Considerations for 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Solvent Selection and Green Solvents in Synthesis

Research into the synthesis of similar heterocyclic compounds has demonstrated the viability of using environmentally benign solvents. Water, for instance, offers numerous advantages over conventional organic solvents due to its non-toxic nature and ability to sometimes enhance reaction rates and selectivity. mdpi.comunimi.it Studies on the synthesis of substituted piperidines have shown that ethanol (B145695) can be an effective and greener alternative to more toxic alcohols like methanol, as it can be derived from renewable resources through fermentation. ajgreenchem.com The use of "on-water" reactions, where sparingly soluble reactants are agitated in water, has also emerged as a promising green chemistry technique. unimi.it

The selection of a solvent is guided by its physical and chemical properties, which influence reaction kinetics, equilibria, and selectivity. ajgreenchem.com Green solvent selection guides now rank solvents based on their environmental, health, and safety impacts, encouraging chemists to opt for more sustainable choices. unibo.itresearchgate.net For the synthesis of 2-(2-Ethylpiperidin-1-YL)propanoic acid, which involves steps like the N-alkylation of 2-ethylpiperidine (B74283), solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often used. researchgate.net Green chemistry principles would advocate for replacing these with greener alternatives wherever feasible.

Interactive Data Table: Comparison of Solvents for Piperidine (B6355638) Synthesis

| Solvent | Green Chemistry Classification | Key Considerations for Synthesis | Potential for Use in this compound Synthesis |

| Water | Preferred | Non-toxic, non-flammable, can enhance reactivity and selectivity in some cases. mdpi.comunimi.it | High potential for specific steps, particularly those involving water-soluble reactants or "on-water" conditions. |

| Ethanol | Preferred | Renewable, biodegradable, less toxic than methanol. ajgreenchem.com | A viable alternative to other alcohols, especially if starting materials are soluble. |

| Acetonitrile | Usable | Effective for N-alkylation reactions but has toxicity concerns. researchgate.net | A common solvent in current synthetic routes that could be targeted for replacement. |

| Dimethylformamide (DMF) | Problematic | High boiling point and toxicity. | Efforts should be made to find greener substitutes. |

| Supercritical CO2 | Preferred | Non-toxic, non-flammable, easily removed. wjarr.com | Can be used as a solvent for extraction and purification, reducing the need for organic solvents. |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate less waste. nih.gov In contrast, substitution and elimination reactions often have poor atom economy. nih.gov

The synthesis of this compound likely involves steps such as the N-alkylation of 2-ethylpiperidine with a derivative of propanoic acid. This is a substitution reaction, which can have a lower atom economy. For example, if an alkyl halide is used, a salt is formed as a by-product, reducing the atom economy. primescholars.com

Optimizing reaction efficiency involves maximizing the conversion of starting materials into the final product. This can be achieved through various strategies, including the use of catalysts to enable more atom-economical pathways. For instance, catalytic hydrogenation is a highly atom-economical reaction. jocpr.com In the context of ibuprofen (B1674241) synthesis, a classic example of green chemistry in pharmaceuticals, the traditional "brown" route had an atom economy of about 40%, while the greener, catalytic "green" route improved this to approximately 77%. monash.edu

Interactive Data Table: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | Relevance to this compound Synthesis | Example |

| Addition | 100% | Could be used if a suitable precursor with unsaturation is available. | Diels-Alder reaction. jocpr.com |

| Rearrangement | 100% | Less likely to be a primary step in the planned synthesis. | Beckmann rearrangement. jocpr.com |

| Substitution | <100% | A likely key step in the synthesis (N-alkylation). nih.govprimescholars.com | N-alkylation of an amine with an alkyl halide. researchgate.net |

| Elimination | <100% | May be involved in the synthesis of precursors. nih.gov | Dehydration of an alcohol to form an alkene. |

Waste Reduction and By-product Minimization Strategies

The pharmaceutical industry has historically generated a significant amount of waste relative to the amount of product manufactured. nih.gov A key goal of green chemistry is to prevent waste generation at the source. wjarr.com This involves designing synthetic pathways that produce minimal and non-toxic by-products.

In the synthesis of this compound, potential by-products can arise from several sources. During N-alkylation, if the reaction is not well-controlled, over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net The choice of base and reaction conditions is critical to minimize this. researchgate.net

Strategies for waste reduction include:

Catalysis: Using catalysts instead of stoichiometric reagents can significantly reduce waste.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can improve selectivity and reduce by-product formation. acs.org

Solvent Recycling: Implementing procedures to recover and reuse solvents can drastically cut down on solvent waste. researchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a one-pot process avoids the need for isolation and purification of intermediates, which reduces solvent and energy use. nih.gov

For example, in the synthesis of piperidines, one-pot multicomponent reactions are being explored as a green alternative to traditional multi-step syntheses. ajchem-a.com

Use of Renewable Feedstocks and Biocatalysis

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. greenchemistry-toolkit.orgresearchgate.net Biomass, such as carbohydrates, lignins, and oils, can be converted into platform chemicals that serve as starting materials for a wide range of products. nrel.govnih.gov For the synthesis of this compound, both the piperidine and propanoic acid moieties could potentially be derived from renewable feedstocks. Propionic acid, for instance, can be produced through the fermentation of biomass. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.govjocpr.com Enzymes can perform highly enantioselective and regioselective transformations, which is particularly important for the synthesis of chiral drugs. nih.govnih.gov

Given that this compound is a chiral molecule, biocatalysis presents a powerful tool for its stereoselective synthesis. For example, enzymes like D-lactate dehydrogenase have been used for the stereoselective reduction of keto acids to produce chiral hydroxy acids, which are valuable pharmaceutical intermediates. nih.govresearchgate.net Similarly, lipases can be used for the kinetic resolution of racemic mixtures to obtain a single enantiomer. unimi.it The development of a biocatalytic route for the synthesis of this compound could lead to a more sustainable and efficient process.

Interactive Data Table: Potential Renewable Feedstocks and Biocatalytic Routes

| Component of Target Molecule | Potential Renewable Feedstock | Potential Biocatalytic Step | Enzyme Class |

| 2-Ethylpiperidine | Lysine (B10760008) (from fermentation) | Decarboxylation and cyclization | Decarboxylases, Cyclases |

| Propanoic Acid | Glycerol (from biodiesel), Sugars | Fermentation | Propionibacteria |

| Chiral center at propanoic acid | Keto-acid precursor | Asymmetric reduction | Oxidoreductases (e.g., Dehydrogenases) nih.gov |

| Chiral center at piperidine ring | Racemic 2-ethylpiperidine | Kinetic resolution | Lipases, Acylases |

Energy Efficiency in Production Processes and Life Cycle Assessment Considerations

Energy consumption is a significant contributor to the environmental impact and cost of pharmaceutical manufacturing. duplico.comlbl.gov Processes such as heating, cooling, distillation, and running HVAC systems in cleanrooms are highly energy-intensive. lbl.govquincycompressor.com Improving energy efficiency is a key aspect of green chemistry. This can be achieved through:

Process Intensification: Using continuous flow reactors instead of batch reactors can improve heat transfer and reduce energy consumption. nih.gov

Catalysis: Catalytic reactions often require lower temperatures and pressures than their stoichiometric counterparts, leading to energy savings.

Energy Audits: Regularly monitoring and auditing energy usage can identify areas for improvement. duplico.comenergystar.gov

Renewable Energy: Integrating renewable energy sources like solar and wind power can reduce the carbon footprint of the manufacturing process. lasttechnology.it

Future Research Trajectories and Interdisciplinary Opportunities for 2 2 Ethylpiperidin 1 Yl Propanoic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes to 2-(2-Ethylpiperidin-1-YL)propanoic acid and its derivatives is a primary area for future research. Current synthetic strategies for substituted piperidines can be adapted and optimized for this specific target.

Key Research Avenues:

Asymmetric Synthesis: Given the chiral center at the 2-position of the piperidine (B6355638) ring, developing enantioselective synthetic methods is of paramount importance. Future work could focus on adapting established methods such as iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts. This approach has shown high levels of enantioselectivity for similar structures and could provide access to specific enantiomers of 2-ethylpiperidine (B74283), a key precursor.

Catalytic C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a direct and atom-economical approach to synthesizing substituted piperidines. Research could explore the use of rhodium or palladium catalysts to directly introduce the propanoic acid moiety onto a pre-formed 2-ethylpiperidine ring, or conversely, to functionalize a piperidine precursor at the 2-position with an ethyl group.

Green Chemistry Approaches: The synthesis of N-substituted piperidones, which can be precursors to compounds like this compound, can be achieved through environmentally benign methods. Future research could investigate one-pot synthesis strategies that minimize waste and avoid harsh reagents, potentially starting from biomass-derived platform chemicals like furfural. A process involving amination, hydrogenation, and ring rearrangement of furfural-derived intermediates could offer a sustainable route to the 2-ethylpiperidine core.

Modular and Convergent Synthesis: Designing synthetic pathways that allow for the easy diversification of the final molecule is highly desirable. A modular approach, where the 2-ethylpiperidine and the propanoic acid units are synthesized separately and then coupled, would enable the rapid generation of a library of analogs for screening in various applications.

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Asymmetric Hydrogenation | High enantioselectivity | Synthesis of substituted pyridine (B92270) precursor |

| C-H Functionalization | Atom economy, directness | Regio- and stereoselectivity control |

| Green Chemistry | Sustainability, reduced waste | Catalyst development and efficiency |

| Modular Synthesis | Facile analog generation | Efficient coupling reaction development |

Advanced Mechanistic Investigations at the Atomic and Sub-atomic Level

A deep understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for optimizing its properties and discovering new functionalities.

Future Investigation Areas:

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the transition states of potential synthetic reactions. This would provide insights into the reaction kinetics and thermodynamics, aiding in the selection of optimal catalysts and reaction conditions. Furthermore, computational studies can predict the conformational preferences of the molecule, which is critical for understanding its interactions with biological targets or its self-assembly behavior.

Spectroscopic Analysis of Intermediates: The use of in-situ spectroscopic techniques, such as time-resolved NMR and IR spectroscopy, could allow for the detection and characterization of transient intermediates in the synthesis of this compound. This experimental data would be invaluable for validating proposed reaction mechanisms derived from computational studies.

Ultrafast Spectroscopy: To probe the conformational dynamics of the molecule, techniques like time-resolved Rydberg fingerprint spectroscopy could be employed. Understanding the rapid interconversion between different chair and twist-boat conformations of the piperidine ring is essential for a complete picture of its molecular behavior.

Atomic Force Microscopy (AFM): While challenging for small molecules, advancements in high-resolution AFM could potentially be used to visualize the self-assembly of derivatives of this compound on surfaces, providing insights into their intermolecular interactions at the single-molecule level.

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique structural features of this compound make it a candidate for integration with a variety of cutting-edge technologies.

Interdisciplinary Opportunities:

Chemical Probes and Biosensors: The piperidine scaffold is a common motif in biologically active compounds. By attaching fluorescent tags or other reporter groups to this compound, it could be developed into a chemical probe to study biological processes. Its carboxylic acid group provides a convenient handle for conjugation to biomolecules.

Drug Delivery Systems: The amphiphilic nature of certain derivatives of this compound could be exploited for the development of novel drug delivery vehicles, such as micelles or vesicles. The piperidine moiety can be tuned for specific interactions, while the propanoic acid group can be used for drug attachment or to impart pH-sensitivity.

Smart Materials: The ability of piperidinium (B107235) salts to form ionic liquids opens up possibilities for creating "smart" materials that respond to external stimuli such as temperature, pH, or light. These materials could find applications in areas like soft robotics, self-healing polymers, and responsive coatings.

3D Printing and Additive Manufacturing: As a potential monomer or cross-linking agent, derivatives of this compound could be incorporated into novel polymer resins for 3D printing. This could lead to the fabrication of materials with tailored mechanical, thermal, and chemical properties.

Potential for Rational Design of Advanced Analogs and Derivatives

The systematic modification of the this compound structure through rational design holds significant promise for the development of new compounds with enhanced properties.

Strategies for Analog Design:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with systematic variations in the ethyl group, the position and nature of substituents on the piperidine ring, and the length and functionality of the carboxylic acid side chain, it would be possible to establish clear SARs for various applications.

Pharmacophore Modeling and Virtual Screening: If a particular biological activity is identified for this compound, computational pharmacophore models can be generated. These models can then be used to virtually screen large compound libraries to identify new molecules with a higher probability of exhibiting the desired activity.

Bioisosteric Replacement: To fine-tune the physicochemical properties of the molecule, such as its lipophilicity, polarity, and metabolic stability, the principle of bioisosteric replacement can be applied. For example, the ethyl group could be replaced with other alkyl or fluoroalkyl groups, or the piperidine ring could be substituted with other heterocyclic systems. The carboxylic acid could be replaced with other acidic functional groups like tetrazoles or sulfonamides.

| Modification Site | Potential Impact | Example Modifications |

| 2-Ethyl Group | Altering steric bulk and lipophilicity | Methyl, propyl, trifluoromethyl |

| Piperidine Ring | Modulating basicity and conformation | Introduction of substituents, ring-size variation |

| Propanoic Acid Chain | Changing acidity and spacing | Acetic acid, butanoic acid, esterification |

Unexplored Applications in Chemical and Material Sciences

Beyond its potential in the life sciences, this compound and its derivatives could find novel applications in various branches of chemistry and material science.

Potential Application Areas:

Catalysis: The basic nitrogen of the piperidine ring and the acidic proton of the carboxylic acid group make this molecule a potential bifunctional organocatalyst for various organic transformations. Furthermore, 2-ethylpiperidine itself has been explored in catalysis research, suggesting that its derivatives could also be effective.

Ionic Liquids: The quaternization of the piperidine nitrogen would lead to the formation of piperidinium salts. By pairing these with suitable anions, a new family of ionic liquids could be developed. These ionic liquids could be investigated as green solvents, electrolytes in batteries, or as catalysts. Piperidinium-based ionic liquids are known for their high ionic conductivity and wide electrochemical window.

Polymer Science: The propanoic acid moiety can be used for polymerization reactions, leading to the formation of novel polyesters or polyamides. The incorporation of the 2-ethylpiperidine unit into the polymer backbone could impart unique properties such as thermal stability, altered solubility, and the ability to coordinate metal ions. Propanoic acid derivatives are known intermediates in the production of polymers. wikipedia.org

Gas Separation and Capture: Materials containing piperidine moieties have been investigated for their ability to capture CO2. researchgate.net Functionalized polymers or porous materials incorporating the this compound structure could be designed and tested for their efficacy in gas separation and carbon capture applications.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Ethylpiperidin-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound involves coupling a piperidine derivative with a propanoic acid backbone. Key steps include:

- Nucleophilic substitution : Reacting 2-ethylpiperidine with a halogenated propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions.

- Reaction optimization : Temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for piperidine:halo-acid) critically affect yield. For example, higher temperatures accelerate reaction rates but may increase side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.